Sabinene hydrate

Catalog No.
S605989
CAS No.
546-79-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabinene hydrate

CAS Number

546-79-2

Product Name

Sabinene hydrate

IUPAC Name

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9?,10-/m0/s1

InChI Key

KXSDPILWMGFJMM-SMILAEQMSA-N

SMILES

CC(C)C12CCC(C1C2)(C)O

Synonyms

2-methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol, 4-thujanol, sabinenehydrate

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O

Isomeric SMILES

CC(C)[C@@]12CCC([C@@H]1C2)(C)O

The exact mass of the compound Sabinene hydrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Sabinene hydrate (CAS 546-79-2), a bicyclic monoterpene alcohol, is a high-value specialty chemical recognized as the primary authentic flavor compound in sweet marjoram and a critical intermediate in terpene biosynthesis [1]. For industrial and scientific procurement, its value lies in its distinct sensory profile, its exceptionally potent antimicrobial activity against Gram-positive bacteria, and its utility as a stereospecific precursor in organic synthesis [1]. Because it is highly sensitive to acidic and thermal conditions, procuring high-purity sabinene hydrate dictates specific cold-formulation and pH-controlled handling requirements to prevent unintended rearrangement into more common monocyclic analogs [1].

Replacing sabinene hydrate with its more stable rearrangement product, terpinen-4-ol, or its alkene analog, sabinene, fundamentally alters the chemical and sensory profile of the final product[1]. In flavor and fragrance formulations, terpinen-4-ol lacks the authentic, original 'sweet marjoram' top note provided exclusively by the bicyclic hydrate, which is often lost during standard steam distillation [1]. In synthetic and biological applications, generic substitution fails because sabinene hydrate provides a specific tertiary bicyclic alcohol structure necessary for generating targeted sabinyl cations and synergistic bioactivities that downstream monocyclic metabolites simply cannot replicate [1]. Buyers must procure the exact hydrate to maintain stereospecificity, precise precursor reactivity, and authentic organoleptic properties.

Thermal and Acidic Instability: Precursor Rearrangement Dynamics

Sabinene hydrate is the primary authentic flavor compound in marjoram but is highly sensitive to processing conditions. Under acidic or thermal stress (such as standard steam distillation), it undergoes rapid rearrangement to yield terpinen-4-ol (up to 56% yield) along with minor terpenes like gamma-terpinene [1]. Procurement for authentic botanical profiles requires cold, non-acidic formulation to prevent this conversion.

Evidence DimensionRearrangement Product Yield
Target Compound DataSabinene hydrate (Intact Precursor)
Comparator Or BaselineTerpinen-4-ol (Major artifact product, ~56% yield under acid/heat)
Quantified DifferenceComplete conversion of the bicyclic hydrate to the monocyclic alcohol under standard distillation conditions
ConditionsAcid-catalyzed or high-temperature processing (e.g., steam distillation)

Buyers must procure the pure hydrate for authentic flavor profiles and strictly control formulation temperature and pH to prevent degradation into the more common terpinen-4-ol.

Potent Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria

Sabinene hydrate serves as a highly potent benchmark in antimicrobial screening. In broth macro-dilution assays, it demonstrates exceptional efficacy against Gram-positive bacteria, recording an MIC of 0.0312 mg/mL against Bacillus subtilis and 0.0625 mg/mL against Staphylococcus aureus, significantly outperforming its baseline activity against Gram-negative strains (e.g., E. coli MIC = 0.125 mg/mL) [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data0.0312 mg/mL (B. subtilis); 0.0625 mg/mL (S. aureus)
Comparator Or Baseline0.125 mg/mL (E. coli / Gram-negative baseline)
Quantified Difference2x to 4x higher antimicrobial potency against Gram-positive bacteria compared to Gram-negative strains
ConditionsBroth macro-dilution and disc diffusion assays

Provides formulators and microbiologists with a highly active, quantifiable monoterpene standard for developing natural preservative systems and benchmarking antimicrobial assays.

Synergistic Cytotoxicity with Terpinen-4-ol in NSCLC Models

In oncological research, sabinene hydrate is procured not just as a standalone agent, but for its synergistic properties. When combined with terpinen-4-ol, sabinene hydrate significantly enhances the reduction of non-small cell lung cancer (NSCLC) cell viability and colony growth compared to either monoterpene alone [1]. The IC50 for sabinene hydrate alone is approximately 0.05-0.06% at 48 hours, but the combination mixture acts as the most potent inhibitor of tumor growth in these models [1].

Evidence DimensionIn vitro cytotoxicity (IC50) and colony growth inhibition
Target Compound DataSabinene hydrate + Terpinen-4-ol combination (Highest potency)
Comparator Or BaselineIndividual monoterpenes (IC50 ~0.05-0.06% for sabinene hydrate alone)
Quantified DifferenceMarkedly enhanced reduction in cell viability and survivin downregulation with the combination vs. single agents
ConditionsA549 and LNM35 NSCLC cell lines (48 h treatment)

Validates the procurement of sabinene hydrate as an essential co-agent for researchers developing synergistic terpene-based therapeutic models.

Precursor Suitability for Stereoselective Cyclopropanation

Sabinene hydrate is a highly specific tertiary bicyclic alcohol that presents unique challenges and opportunities in synthesis. Because acid-sensitive allyl alcohols decompose under standard Simmons-Smith cyclopropanation conditions, researchers utilize the lithium salt of the precursor to achieve smooth, stereocontrolled cyclopropanation[1]. This operational workaround allows for the efficient synthesis of (±)-cis-sabinene hydrate (64% yield) without the rapid decomposition typically seen with the free alcohol [1].

Evidence DimensionCyclopropanation Yield and Stability
Target Compound DataLithium alkoxide intermediate (64% yield of cis-sabinene hydrate)
Comparator Or BaselineFree tertiary allyl alcohol (Rapid decomposition, 0% bicyclic product)
Quantified DifferenceComplete prevention of acid-induced dehydroxylation and decomposition
ConditionsSimmons-Smith cyclopropanation via methyllithium treatment at -78 °C

Crucial for synthetic chemists procuring intermediates for complex terpene synthesis, highlighting the necessity of basic/alkoxide conditions to prevent precursor destruction.

Authentic Flavor and Fragrance Formulation

Utilizing its status as the primary original flavor compound in sweet marjoram for premium, cold-processed botanical extracts where thermal degradation to terpinen-4-ol must be strictly avoided[1].

Antimicrobial Benchmarking and Preservative Development

Serving as a potent, quantifiable standard (MIC 0.0312 mg/mL) for evaluating natural product efficacy and developing preservative systems targeted against Gram-positive pathogens like B. subtilis and S. aureus [2].

Synergistic Bioassay Development

Procured as a critical co-agent alongside terpinen-4-ol in advanced in vitro and in vivo oncological models targeting non-small cell lung cancer (NSCLC) cell viability and survivin downregulation [3].

Stereospecific Terpene Synthesis

Acting as a specific tertiary bicyclic alcohol precursor in organic synthesis, particularly for generating targeted carbocations and executing stereocontrolled Simmons-Smith cyclopropanations via lithium alkoxide intermediates [4].

Physical Description

terpineol odour

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Other CAS

546-79-2

Wikipedia

4-thujanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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